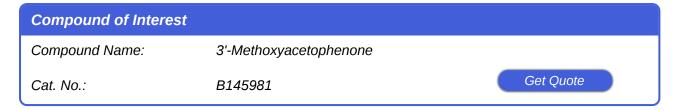


# A Comparative Guide to Experimental and Computationally Predicted Spectra of 3'-Methoxyacetophenone

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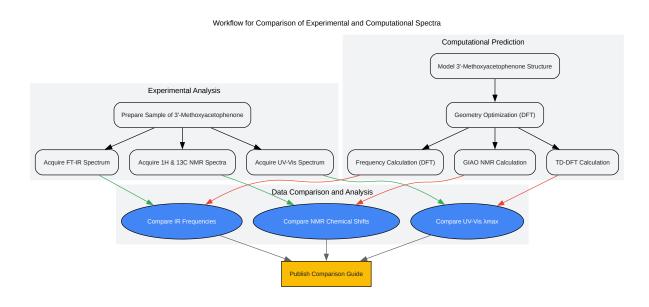
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental spectroscopic data with computational predictions for **3'-Methoxyacetophenone**, providing essential data for structural elucidation and analysis.

This guide presents a detailed comparison of experimentally obtained and computationally predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of **3'-Methoxyacetophenone**. The data is intended to provide researchers with a comprehensive understanding of the molecule's spectroscopic properties and to demonstrate the utility of computational chemistry in complementing and interpreting experimental results.

### **Workflow for Spectral Comparison**

The following diagram illustrates the general workflow for comparing experimental and computationally predicted molecular spectra.





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Caption: Workflow for comparing experimental and computational spectra.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **3'-Methoxyacetophenone** is characterized by several key vibrational modes. The comparison below uses experimental data from the NIST database and computationally predicted frequencies from a study on the isomeric 4-Methoxyacetophenone using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, which is a common and reliable method for such calculations.[1]



Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )	Computational Frequency (cm <sup>-1</sup> - Scaled)
Aromatic C-H Stretch	~3050	~3070
Aliphatic C-H Stretch	~2950, 2840	~2960, 2850
C=O Stretch	~1684	~1675
Aromatic C=C Stretch	~1580, 1480	~1588, 1487
C-O-C Asymmetric Stretch	~1260	~1250
C-O-C Symmetric Stretch	~1030	~1040

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are crucial for determining the chemical environment of the hydrogen and carbon atoms in a molecule. Experimental data is readily available from various databases. Computational predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.

<sup>1</sup>H NMR Spectrum

Proton Assignment	Experimental Chemical Shift $(\delta, ppm)$ in CDCl <sub>3</sub>	Predicted Chemical Shift ( $\delta$ , ppm)
-OCH₃	3.84 (s, 3H)	Data not available for 3'-isomer
-C(O)CH₃	2.57 (s, 3H)	Data not available for 3'-isomer
Aromatic H	7.10 - 7.50 (m, 4H)	Data not available for 3'-isomer

Note: While specific computational data for the 3'-isomer is not readily available in the searched literature, studies on similar molecules show that GIAO methods can predict proton chemical shifts with a mean absolute error of less than 0.21 ppm.[2]

### <sup>13</sup>C NMR Spectrum



Carbon Assignment	Experimental Chemical Shift (δ, ppm) in CDCl <sub>3</sub>	Predicted Chemical Shift (δ, ppm)
-C(O)CH₃	26.7	Data not available for 3'-isomer
-OCH₃	55.4	Data not available for 3'-isomer
Aromatic C-O	159.8	Data not available for 3'-isomer
Aromatic C-C(O)	138.5	Data not available for 3'-isomer
Aromatic C-H	112.5, 120.9, 129.5, 129.6	Data not available for 3'-isomer
C=O	197.8	Data not available for 3'-isomer

Note: DFT-based GIAO calculations for <sup>13</sup>C NMR can achieve a mean absolute error of less than 1.2 ppm when compared to experimental values.[2]

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophores present. Experimental data for **3'-Methoxyacetophenone** is available, and computational predictions can be made using Time-Dependent Density Functional Theory (TD-DFT).

Transition	Experimental λmax (nm)	Computational λmax (nm)
$\pi \to \pi$	~250	Data not available for 3'-isomer
n → π	~300	Data not available for 3'-isomer

Note: For the related 4-Methoxyacetophenone, TD-DFT calculations have predicted  $\lambda$ max values at 274.6 nm and 311.0 nm.[1] It is expected that the predictions for **3'-Methoxyacetophenone** would be in a similar range.

# Methodologies Experimental Protocols



- FT-IR Spectroscopy: The infrared spectrum of **3'-Methoxyacetophenone** can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or cyclohexane, and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-400 nm.

### **Computational Methodologies**

- Geometry Optimization and IR Spectra: The molecular geometry of **3'- Methoxyacetophenone** is first optimized using Density Functional Theory (DFT), a common method being B3LYP with a 6-311++G(d,p) basis set. Vibrational frequencies are then calculated at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental values.[1]
- NMR Chemical Shift Prediction: <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed on the DFT-optimized geometry. The choice of functional and basis set can affect the accuracy of the prediction.[1]
- UV-Vis Spectra Prediction: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This calculation provides the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

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